![molecular formula C14H20O2 B14282361 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane CAS No. 138624-31-4](/img/structure/B14282361.png)
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane is an organic compound that features a benzyloxy group attached to a propyl chain, which is further connected to a dimethyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane typically involves the reaction of benzyloxypropyl halides with dimethyloxirane under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or oxirane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene.
Scientific Research Applications
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the oxirane ring can undergo ring-opening reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Benzyloxy)propyl]-2,2-dimethylthirane: Similar structure but with a sulfur atom replacing the oxygen in the oxirane ring.
3-[3-(Benzyloxy)propyl]-2,2-dimethylaziridine: Similar structure but with a nitrogen atom replacing the oxygen in the oxirane ring.
Uniqueness
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the benzyloxy group and the oxirane ring allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
CAS No. |
138624-31-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-phenylmethoxypropyl)oxirane |
InChI |
InChI=1S/C14H20O2/c1-14(2)13(16-14)9-6-10-15-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
InChI Key |
QAJLLVGKRSMUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCCOCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


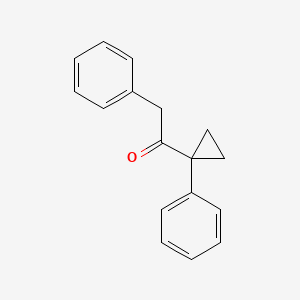

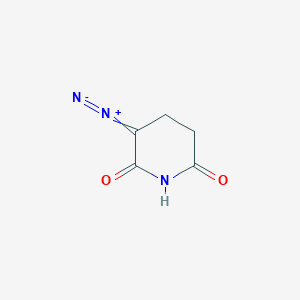
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

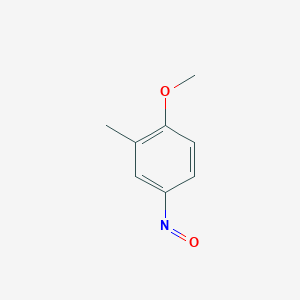
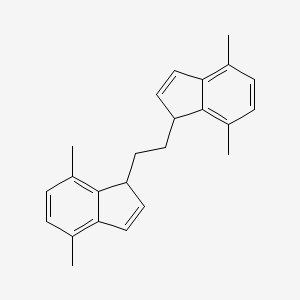
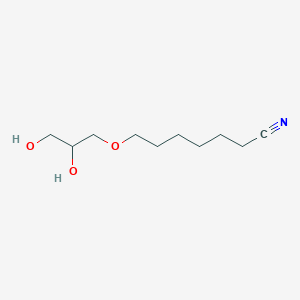
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)


